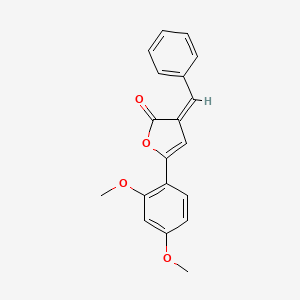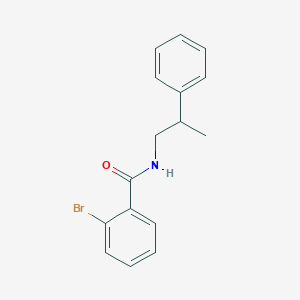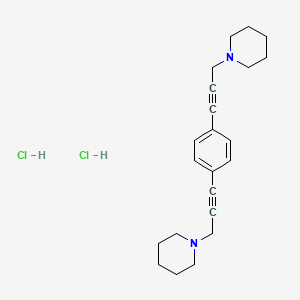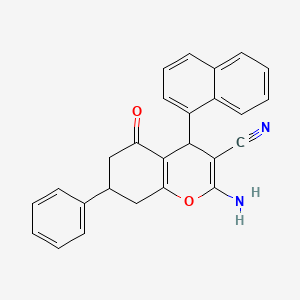
N-(1-isopropyl-4-piperidinyl)-5-methyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-5-methyl-2-furamide, commonly known as S4261, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It belongs to the class of compounds known as furanocarboxamides, which have been shown to modulate the activity of certain ion channels and receptors in the brain.
作用機序
The mechanism of action of S4261 involves its modulation of ion channels and receptors in the brain. Specifically, it has been shown to enhance the activity of the NMDA receptor and the AMPA receptor, which are both involved in synaptic plasticity. By enhancing synaptic plasticity, S4261 may improve learning and memory.
Biochemical and Physiological Effects
S4261 has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to enhance the activity of the NMDA receptor and the AMPA receptor, as well as increase the release of certain neurotransmitters, including glutamate and acetylcholine. Additionally, it has been shown to increase the expression of certain genes that are involved in synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of S4261 is its ability to enhance synaptic plasticity, which makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, it has been shown to have a good safety profile and is well-tolerated in animal models. However, one of the limitations of S4261 is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of potential future directions for research on S4261. One area of interest is the development of more potent and selective analogs of S4261 that may have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for S4261 in order to maximize its therapeutic potential. Finally, more research is needed to determine the long-term effects of S4261 on synaptic plasticity and cognitive function.
合成法
S4261 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions and reductive amination. One of the most commonly used methods involves the coupling of 5-methyl-2-furancarboxylic acid with 1-isopropyl-4-piperidinamine in the presence of a palladium catalyst. The resulting product is then subjected to reductive amination using sodium triacetoxyborohydride to yield S4261.
科学的研究の応用
S4261 has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, including the NMDA receptor and the AMPA receptor. These receptors play a key role in synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. S4261 has been shown to enhance synaptic plasticity in the hippocampus, a brain region that is critical for learning and memory.
特性
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16-8-6-12(7-9-16)15-14(17)13-5-4-11(3)18-13/h4-5,10,12H,6-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDVHFZKZRVQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)


![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
methyl]glycinate](/img/structure/B4963003.png)
![2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-5-methyl-1H-benzimidazole](/img/structure/B4963020.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4963047.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)

![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
